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Compound of Interest

Compound Name:
1H-Pyrazole-4-carbaldehyde

hydrochloride

CAS No.: 1197230-88-8; 35344-95-7

Cat. No.: B3005190

Get Quote

Technical Guide & Stability Profile
Executive Summary
Pyrazole-4-carboxaldehyde hydrochloride is a critical heterocyclic building block often utilized

as a pharmacophore intermediate or a covalent warhead precursor. While the hydrochloride

salt (solid state) is stable when stored under inert conditions, its behavior under physiological

conditions (pH 7.4, 37°C, aqueous buffer) is governed by three competing mechanisms:

prototropic tautomerism, reversible covalent protein binding (Schiff base formation), and

oxidative metabolic clearance.

Key Stability Verdict:

In PBS/Buffer (pH 7.4): Chemically stable for >24 hours if protected from light and transition

metals.

In Plasma/Cytosol: Highly labile. Rapidly metabolized by Aldehyde Oxidase (AO) to the

corresponding carboxylic acid and susceptible to reversible conjugation with lysine residues

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3005190#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


on serum albumin.

Physicochemical Profile & Solution Behavior
To understand stability, one must first define the active species present in a physiological

buffer. The "HCl" designation applies only to the solid reagent; in buffer, the salt dissociates

immediately.

2.1 Dissociation and Acid-Base Equilibria
Upon introduction to Phosphate Buffered Saline (PBS, pH 7.4), the hydrochloride salt

dissociates. The pyrazole ring is amphoteric but predominantly neutral at physiological pH.

pKa 1 (Pyrazolium

Neutral): ~2.5. At pH 7.4, the pyrazole nitrogen is deprotonated (neutral).

pKa 2 (Neutral

Anion): ~14.0. At pH 7.4, the NH remains protonated.

Net Charge: Neutral species dominates (

).

2.2 Tautomerism
The neutral pyrazole ring undergoes rapid annular tautomerism (1,2-proton shift) between the

1H and 2H positions. While chemically identical in the unsubstituted parent, the presence of the

aldehyde at C4 creates a symmetric electronic environment, making the tautomers degenerate

in solution unless N-substituted.

2.3 Hydration (Gem-Diol Formation)
Unlike electron-deficient aliphatic aldehydes (e.g., chloral), aromatic and heteroaromatic

aldehydes like pyrazole-4-carboxaldehyde exist primarily in the carbonyl form rather than the

hydrated gem-diol form in water, due to resonance stabilization of the carbonyl by the aromatic

ring.
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Reactivity Matrix: Biological & Chemical Pathways
This section details the specific degradation and derivatization pathways relevant to drug

development.

3.1 Chemical Oxidation (Auto-oxidation)
Mechanism: Radical chain reaction with molecular oxygen (radical scavenger sensitive).

Risk Level: Low to Moderate.

Observation: In aerated buffers without antioxidants, trace conversion to pyrazole-4-

carboxylic acid occurs over 24–48 hours. This is accelerated by light (photochemical

oxidation) and trace metal ions (Fe²⁺/Cu²⁺).

3.2 Covalent Protein Binding (Schiff Base Formation)
The C4-aldehyde is a "soft" electrophile. It does not react readily with Glutathione (GSH) via

Michael addition (as it lacks

-unsaturation relative to the ring), but it reacts avidly with primary amines.

Target:

-amino group of Lysine residues on proteins (e.g., Human Serum Albumin).

Nature:Reversible. The resulting imine (Schiff base) hydrolyzes back to the aldehyde and

protein upon dilution or pH shift.

Impact: Reduces "free fraction" in plasma stability assays, mimicking high clearance.

3.3 Metabolic Clearance (The "AO" Problem)
The most critical instability factor in vivo is enzymatic.

Enzyme:Aldehyde Oxidase (AOX1).[1][2]

Mechanism: AO preferentially oxidizes electron-deficient aromatic aldehydes and N-

heterocycles. The pyrazole-4-carboxaldehyde is a prime substrate, rapidly converting to the

inactive carboxylic acid.
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Note: This reaction is species-dependent (Human AO activity

Rodent AO activity), often leading to poor correlation between preclinical animal models and
human pharmacokinetics.

Visualization: Stability & Reactivity Pathways
The following diagram maps the fate of Pyrazole-4-carboxaldehyde HCl from solvation to

metabolic excretion.
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Figure 1: Mechanistic pathway of Pyrazole-4-carboxaldehyde in physiological environments,

highlighting the critical Aldehyde Oxidase (AO) sink.

Experimental Protocols
To validate stability in your specific application, use the following self-validating protocols.

Protocol A: Buffer Stability Assessment (Chemical)
Objective: Determine intrinsic chemical stability (t1/2) excluding enzymatic activity.
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Stock Preparation: Dissolve 10 mg Pyrazole-4-carboxaldehyde HCl in 1 mL DMSO (10

mg/mL). Note: The HCl will not precipitate in DMSO.

Buffer Spike: Add 10 µL Stock to 990 µL PBS (pH 7.4, 100 mM). Final conc: 100 µg/mL.

Critical: Ensure PBS buffering capacity is sufficient to neutralize the HCl carryover. 100mM

PBS is recommended over 10mM.

Incubation: Incubate at 37°C in a sealed amber glass vial (to prevent photo-oxidation).

Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h.

Quench/Analysis: Dilute immediately into Acetonitrile (1:1) and analyze via HPLC-UV (254

nm) or LC-MS.

Success Criteria: >95% parent remaining at 24h indicates chemical stability.

Protocol B: Aldehyde Oxidase (AO) Metabolic Stability
Objective: Assess susceptibility to rapid metabolic clearance.

System: Use S9 Fraction (Liver Homogenate) or Cytosolic fraction (AO is cytosolic, unlike

CYP450 which is microsomal).

Warning: Do NOT use standard Microsomes alone; they lack the cytosolic AO enzyme.

You must use S9 or Cytosol.

Cofactor: None required for AO (it utilizes molecular oxygen and water), but standard assays

often include NADPH to monitor concurrent CYP metabolism.

Inhibitor Check (Validation): Run a parallel arm with Hydralazine (25 µM), a specific AO

inhibitor.

Interpretation:

Rapid degradation in S9 without Hydralazine + Stability with Hydralazine = AO Specific

Clearance.
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Protocol C: Reactivity Trapping (GSH vs. Lysine)
Objective: Determine if the molecule acts as a "warhead" or promiscuous binder.

Reagent Concentration Conditions Detection Interpretation

Glutathione

(GSH)

5 mM (50x

excess)
pH 7.4, 37°C, 4h

LC-MS (Look for

M+307)

Tests for Michael

Addition (Unlikely

for this

molecule).

N-Acetyl-Lysine
5 mM (50x

excess)
pH 7.4, 37°C, 4h

LC-MS (Look for

M-18+Lys)

Tests for Schiff

Base formation

(Likely).

Data Summary: Stability Limits
Parameter Condition Stability Status Primary Degradant

Solid State 4°C, Inert Gas Stable (>1 year) None

Aqueous Buffer pH 7.4, 37°C Stable (>24 hours)
Pyrazole-4-carboxylic

acid (trace)

Plasma (Human) 37°C
Unstable (t1/2 < 60

min)

Protein Adducts / Acid

metabolite

Liver S9 37°C Highly Unstable
Pyrazole-4-carboxylic

acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazole-4-carbaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0480282.htm
https://webbook.nist.gov/cgi/inchi?ID=C25711302&Mask=2000
https://www.chemscene.com/product/35344-95-7.html
https://pdfs.semanticscholar.org/d521/8b0c9fd2dbf695675ce5a16d6279039262c7.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b3005190?utm_src=pdf-custom-synthesis#bc-rfq
https://dmpkservice.wuxiapptec.com/articles/65-involvement-of-aldehyde-oxidase-aoxs-in-drug-metabolism-early-prediction-and-coping-strategies/
https://dmpkservice.wuxiapptec.com/articles/65-involvement-of-aldehyde-oxidase-aoxs-in-drug-metabolism-early-prediction-and-coping-strategies/
https://www.researchgate.net/publication/233900203_Strategies_for_a_comprehensive_understanding_of_metabolism_by_aldehyde_oxidase
https://www.scilit.com/publications/dff0c20d0082859965300f4549c72025
https://www.scilit.com/publications/dff0c20d0082859965300f4549c72025
https://pubmed.ncbi.nlm.nih.gov/31385704/
https://pubmed.ncbi.nlm.nih.gov/31385704/
https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazole-4-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazole-4-carbaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0480282.htm
https://webbook.nist.gov/cgi/inchi?ID=C25711302&Mask=2000
https://www.chemscene.com/product/35344-95-7.html
https://pdfs.semanticscholar.org/d521/8b0c9fd2dbf695675ce5a16d6279039262c7.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b3005190/docs#stability-of-pyrazole-4-carboxaldehyde-hcl-under-physiological-conditions
https://www.benchchem.com/product/b3005190/docs#stability-of-pyrazole-4-carboxaldehyde-hcl-under-physiological-conditions
https://www.benchchem.com/product/b3005190/docs#stability-of-pyrazole-4-carboxaldehyde-hcl-under-physiological-conditions
https://www.benchchem.com/product/b3005190/docs#stability-of-pyrazole-4-carboxaldehyde-hcl-under-physiological-conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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